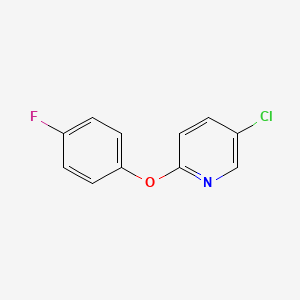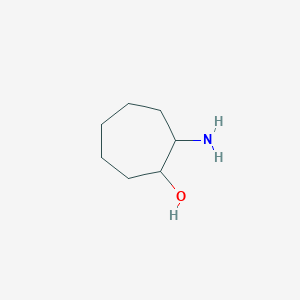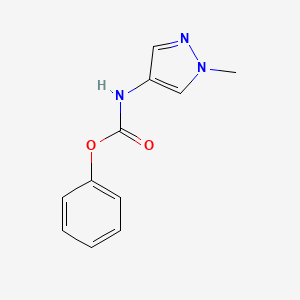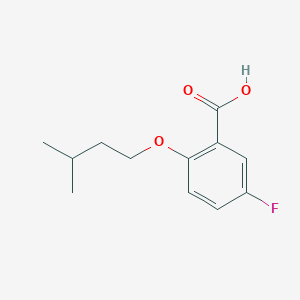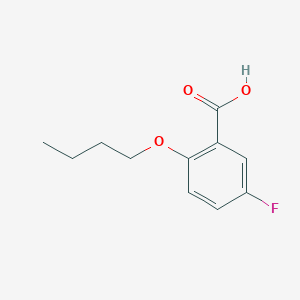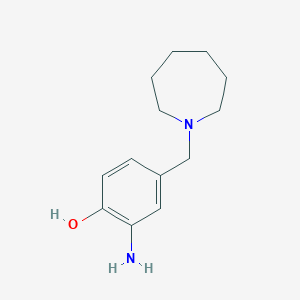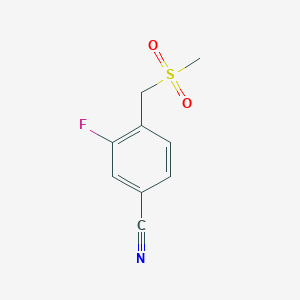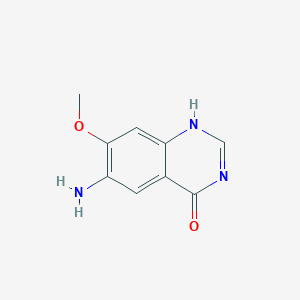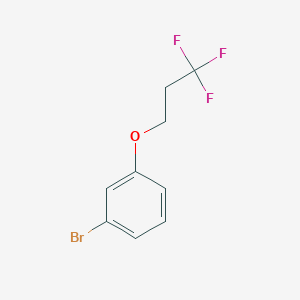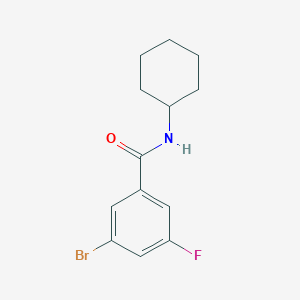
3-bromo-N-cyclohexyl-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H15BrFNO It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in 3-bromo-N-cyclohexyl-5-fluorobenzamide can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the cyclohexyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Oxidation: Formation of cyclohexanone derivatives.
科学研究应用
3-Bromo-N-cyclohexyl-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic applications. The compound’s structure-activity relationship (SAR) studies help in understanding its pharmacological effects.
Industry: Utilized in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of polymers, coatings, and other industrial products.
作用机制
The mechanism of action of 3-bromo-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclohexyl group, contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-Bromo-N-cyclohexylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Bromo-N-cyclohexyl-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
3-Bromo-N-cyclohexyl-5-chlorobenzamide: Substitution of fluorine with chlorine, which may affect its chemical behavior and biological activity.
Uniqueness
3-Bromo-N-cyclohexyl-5-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, along with the cyclohexyl group. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
属性
IUPAC Name |
3-bromo-N-cyclohexyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYTZNKCPJQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
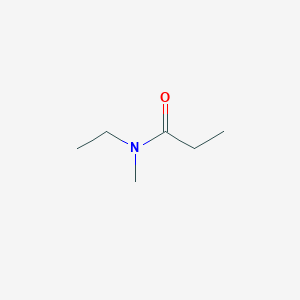
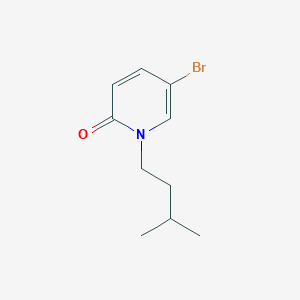
![1-[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7892030.png)

